![molecular formula C15H20N4OS B2377591 4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421457-88-6](/img/structure/B2377591.png)
4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophenylhydrazonoacetates, through the synthesis involving coupling of specific carboxamides with ethyl cyanoacetate or ethyl acetoacetate, have shown versatility in yielding a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This demonstrates the compound's role in the innovative synthesis of potentially bioactive heterocycles, which are crucial for medicinal chemistry and drug discovery efforts (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Structure-Activity Relationships of Pyrazole Derivatives
The structural manipulation of pyrazole derivatives, including the compound , has been fundamental in exploring cannabinoid receptor antagonists. Such studies are pivotal for understanding the molecular architecture required for selective and potent binding to cannabinoid receptors, laying the groundwork for the development of therapeutic agents that could modulate endocannabinoid system functions (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
Research into the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor has helped delineate the conformational dynamics and pharmacophore models necessary for antagonist activity. This insight is crucial for drug design strategies aimed at targeting cannabinoid receptors, which are implicated in various physiological and pathological processes (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Aurora Kinase Inhibitor Development
The compound's framework has been utilized in the development of Aurora kinase inhibitors, highlighting its potential application in cancer therapy. Aurora kinases are critical for cell cycle regulation, and their inhibition represents a promising strategy for cancer treatment, underscoring the compound's relevance in oncological research (ロバート ヘンリー,ジェームズ, 2006).
Novel Fused Heterobicycles Synthesis
The synthesis of novel fused heterobicycles, such as pyrazolo[4,3-c]pyridine-3-ols, demonstrates the compound's utility in generating diverse heterocyclic systems. These systems have potential applications across a range of scientific disciplines, including material science and pharmacology, showcasing the compound's versatility in synthetic organic chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-15(16-11-14-3-1-10-21-14)18-8-4-13(5-9-18)12-19-7-2-6-17-19/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKDTGEPQTELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.